- A Self-Assembled Cage with Endohedral Acid Groups both Catalyzes Substitution Reactions and Controls Their Molecularity, Chemistry - A European Journal, 2019, 25(43), 10232-10238
Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)
(Ethoxydiphenylmethyl)benzene structure
Product Name:(Ethoxydiphenylmethyl)benzene
CAS番号:968-39-8
MF:C21H20O
メガワット:288.382905960083
CID:1002061
Update Time:2023-11-22
(Ethoxydiphenylmethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,1'',1''''-(ethoxymethanetriyl)tribenzene
- (Ethoxydiphenylmethyl)benzene
- [ethoxy(diphenyl)methyl]benzene
- ETHYLTRITYLETHER
- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
- Ether, ethyl trityl (6CI, 7CI, 8CI)
- (Ethoxy-diphenylmethyl)benzene
- Ethoxytriphenylmethane
- Ethyl triphenylmethyl ether
- Ethyl trityl ether
- NSC 163320
- Trityl ethyl ether
-
- インチ: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- InChIKey: HEXJOZGCQASJOM-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC
(Ethoxydiphenylmethyl)benzene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E892990-500mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | E892990-1g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$ 105.00 | 2022-06-05 | ||
| TRC | E892990-5g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 5g |
$557.00 | 2023-05-18 | ||
| TRC | E892990-10g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 10g |
$ 800.00 | 2023-09-07 | ||
| TRC | E892990-1000mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$133.00 | 2023-05-18 |
(Ethoxydiphenylmethyl)benzene 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
リファレンス
- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides, Journal of the Chemical Society, 1990, (1990), 2009-15
合成方法 4
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt
リファレンス
- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type Reactions, Chemistry - A European Journal, 2016, 22(23), 7837-7842
合成方法 5
はんのうじょうけん
1.1 Solvents: 1,2-Dichloroethane
リファレンス
- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agents, Chemische Berichte, 1983, 116(9), 3011-26
合成方法 6
はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate
リファレンス
- Trimethysilyl triflate in organic synthesis. Part 11, Tetrahedron, 1981, 37(23), 3899-910
合成方法 7
はんのうじょうけん
リファレンス
- Novel synthesis of some mixed arylmethylalkyl ethers, Canadian Journal of Chemistry, 1966, 44(19), 2337-9
合成方法 8
はんのうじょうけん
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
リファレンス
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solvents, Journal of the Chemical Society, 1989, (1989), 1513-20
合成方法 9
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C
リファレンス
- Microwave assisted transformation of compounds capable of internal reorientation, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),
合成方法 12
はんのうじょうけん
1.1 Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazoles, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369
合成方法 13
合成方法 14
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate
リファレンス
- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylation, Tetrahedron Letters, 1981, 22(22), 2107-8
合成方法 17
はんのうじょうけん
リファレンス
- Triaryl methane derivatives as antiproliferative agents, Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350
合成方法 18
合成方法 19
はんのうじょうけん
リファレンス
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acids, Tetrahedron, 1979, 35(18), 2169-73
合成方法 20
はんのうじょうけん
リファレンス
- Interaction of tetraalkoxysilanes with stable carbonium ions, Izvestiya Akademii Nauk SSSR, 1972, (1972), 678-80
(Ethoxydiphenylmethyl)benzene Raw materials
- (chlorodiphenylmethyl)benzene
- Triphenyl methanol
- Silane, trimethyl(triphenylmethoxy)-
- 5-Phenyl-2-trityltetrazole
- N,1-diphenylmethanimine
- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester
- Benzene,1,1',1''-(isocyanomethylidyne)tris-
- Methyl Triphenylmethyl Ether
- 4(1H)-Pyridinone, 1-(triphenylmethyl)-
(Ethoxydiphenylmethyl)benzene Preparation Products
(Ethoxydiphenylmethyl)benzene 関連文献
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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